3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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Overview
Description
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a complex organic compound that features a cyclopenta[b]thiophene core
Mechanism of Action
Target of Action
Thiophene-based analogs, such as 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their broad range of pharmacological properties .
Result of Action
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound could potentially have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step organic reactionsThe final step involves the coupling of the benzoyl and amine groups under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene core, such as 2,3,5-trisubstituted thiophenes, share structural similarities.
Benzoyl Compounds: Molecules containing the benzoyl group, like benzoyl peroxide, exhibit comparable reactivity.
Amines: Other amine-containing compounds, such as aniline derivatives, have similar functional groups.
Uniqueness
3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(2-bromo-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-8-5-6-9(11(16)7-8)14(18)13-10-3-2-4-12(10)19-15(13)17/h5-7H,2-4,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKUVJFLKVOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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